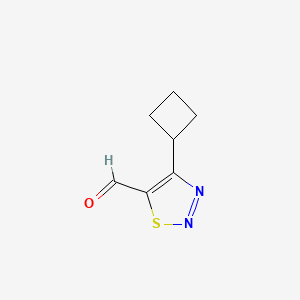

4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde is a chemical compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of an aldehyde with an acid and a thiourea or urea under specific reaction conditions. The reaction typically requires a solvent such as chloroform or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain microbial strains by interfering with their metabolic processes . In cancer research, it exerts its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde can be compared with other similar compounds such as 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and 7-(Dimethylamino)benzo[ c ][1,2,5]thiadiazole-4-carbaldehyde . While these compounds share a similar thiadiazole scaffold, this compound is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications.

Biological Activity

4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of:

- Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur atoms.

- Cyclobutyl Group : A four-membered carbon ring that contributes to the compound's unique properties.

- Aldehyde Functional Group : Imparts reactivity that can be exploited in various chemical reactions.

The molecular formula is C7H8N2S, and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the cyclization of thiosemicarbazide with cyclobutyl-containing aldehydes or ketones. Common reagents include dehydrating agents such as phosphorus oxychloride or thionyl chloride. The general synthetic route can be summarized as follows:

- Condensation Reaction : Combine thiosemicarbazide with cyclobutyl aldehyde.

- Cyclization : Promote the formation of the thiadiazole ring.

- Oxidation (if necessary) : Convert intermediates to the final aldehyde product.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole scaffold can effectively inhibit various bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated but is expected to align with the general trends observed in related compounds .

Anticancer Properties

Thiadiazoles are also recognized for their anticancer activity. Several derivatives have demonstrated efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have reported that certain thiadiazole derivatives exhibit potent cytotoxic effects against breast carcinoma (T47D), colon carcinoma (HT-29), and other cancer types . The potential of this compound in this regard suggests it may serve as a lead compound in cancer drug development.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies may include:

- Molecular Docking Simulations : To predict binding modes and affinities against targets implicated in cancer or microbial infections.

- In vitro Assays : To evaluate cytotoxicity and mechanism of action through apoptosis assays and cell cycle analysis.

Table 1: Summary of Biological Activities of Thiadiazole Derivatives

Properties

Molecular Formula |

C7H8N2OS |

|---|---|

Molecular Weight |

168.22 g/mol |

IUPAC Name |

4-cyclobutylthiadiazole-5-carbaldehyde |

InChI |

InChI=1S/C7H8N2OS/c10-4-6-7(8-9-11-6)5-2-1-3-5/h4-5H,1-3H2 |

InChI Key |

NJQPXJLLDWGXOT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=C(SN=N2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.